N-Benzyl hydroxymedetomidine
Description
Structure
3D Structure
Properties
CAS No. |
2250243-44-6 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(3-benzylimidazol-4-yl)-1-(2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C20H22N2O/c1-15-8-7-11-18(16(15)2)20(3,23)19-12-21-14-22(19)13-17-9-5-4-6-10-17/h4-12,14,23H,13H2,1-3H3 |
InChI Key |
GHJWZUWWUWZPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C2=CN=CN2CC3=CC=CC=C3)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Benzyl Hydroxymedetomidine
Strategies for Hydroxymedetomidine Precursor Synthesis
The primary precursor for N-Benzyl hydroxymedetomidine is hydroxymedetomidine. The synthesis of this precursor can be approached through methods that introduce a hydroxyl group onto a dexmedetomidine (B676) derivative.
Selective Hydroxylation Approaches from Dexmedetomidine Derivatives
The formation of hydroxymedetomidine from dexmedetomidine is a known metabolic process in vivo, primarily occurring through aliphatic hydroxylation. This biological transformation is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2A6 being the main enzyme involved. nih.govfda.gov This metabolic pathway suggests that a biomimetic approach, utilizing either isolated enzymes or chemical reagents that mimic the action of CYP enzymes, could be a viable strategy for the selective hydroxylation of a suitable dexmedetomidine derivative in a laboratory setting.
In terms of chemical synthesis, selective hydroxylation of the methyl group of the ethyl side chain on the imidazole (B134444) ring of dexmedetomidine presents a challenge due to the presence of other potentially reactive sites. A common strategy to achieve such selectivity is to use directing groups or to employ specific catalysts that favor hydroxylation at a particular position. While specific literature detailing the chemical synthesis of hydroxymedetomidine from dexmedetomidine is scarce, general methods for the hydroxylation of aliphatic C-H bonds could be applied. These methods include the use of strong oxidizing agents, though these often lack selectivity. More sophisticated methods involve the use of transition metal catalysts, such as those based on iron or ruthenium, which can offer greater control over the position of hydroxylation.
Mechanistic Studies of Hydroxylation Reactions
The mechanism of hydroxylation of dexmedetomidine in biological systems by CYP enzymes involves a well-understood catalytic cycle. The process begins with the binding of the substrate (dexmedetomidine) to the active site of the CYP enzyme. Molecular oxygen is then activated by the heme iron center of the enzyme, leading to the formation of a high-valent iron-oxo species. This powerful oxidizing agent is capable of abstracting a hydrogen atom from the aliphatic side chain of dexmedetomidine, followed by the rebound of a hydroxyl radical to form the hydroxylated product, hydroxymedetomidine. nih.gov
In the context of chemical synthesis, the mechanisms of C-H hydroxylation vary depending on the reagent used. For instance, reactions involving transition metal catalysts often proceed through a similar hydrogen atom abstraction-hydroxyl rebound mechanism. Other methods may involve electrophilic attack on a C-H bond or insertion of an oxidant into the C-H bond. The choice of catalyst and oxidant is crucial in determining the reaction mechanism and, consequently, the selectivity of the hydroxylation.
Optimization of Reaction Conditions for Hydroxymedetomidine Formation
Optimizing the reaction conditions for the formation of hydroxymedetomidine is critical to maximize the yield and purity of the product. Key parameters that would require optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants. For an enzymatic or biomimetic approach, factors such as pH, buffer composition, and enzyme concentration would also be important.
The following interactive table outlines hypothetical parameters that would need to be considered for the optimization of a chemical hydroxylation reaction.
| Parameter | Range/Options | Rationale |
| Solvent | Chlorinated solvents, ethers, acetonitrile (B52724) | To ensure solubility of the substrate and reagents, and to be inert under the reaction conditions. |
| Temperature | -78°C to 100°C | To control the rate of reaction and minimize side reactions. Lower temperatures can increase selectivity. |
| Catalyst Loading | 0.1 mol% to 10 mol% | To achieve an efficient reaction rate with minimal catalyst usage. |
| Oxidant | Peroxides, iodosylbenzene, molecular oxygen | The choice of oxidant will influence the reactivity and selectivity of the hydroxylation. |
| Reaction Time | 1 hour to 24 hours | To allow the reaction to proceed to completion while minimizing product degradation. |
N-Benzylation Reaction Pathways
Once the hydroxymedetomidine precursor is obtained, the next step is the introduction of the benzyl (B1604629) group onto one of the nitrogen atoms of the imidazole ring.
Nucleophilic Substitution Reactions for the Introduction of the Benzyl Moiety
The N-benzylation of an imidazole ring is typically achieved through a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking an electrophilic benzyl source. A common and effective method for this transformation is the reaction of the imidazole derivative with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. doaj.org The base, such as potassium carbonate or sodium hydride, deprotonates the N-H of the imidazole ring, increasing its nucleophilicity and facilitating the attack on the benzyl halide.
The reaction can be represented by the following general scheme:
Where X is a leaving group, typically a halide.
Alternative methods for N-benzylation could involve the use of other benzylating agents, such as benzyl tosylate or benzyl alcohol under Mitsunobu conditions. The choice of method would depend on the specific reactivity of the hydroxymedetomidine substrate and the desired reaction conditions.
The following interactive table summarizes common reagents and conditions for N-benzylation of imidazoles.
| Benzylating Agent | Base | Solvent | Temperature |
| Benzyl bromide | K₂CO₃ | Acetonitrile | Room Temperature to Reflux |
| Benzyl chloride | NaH | DMF | 0°C to Room Temperature |
| Benzyl tosylate | Cs₂CO₃ | Dichloromethane | Room Temperature |
Stereochemical Considerations in Benzylation Processes
Hydroxymedetomidine possesses a stereocenter at the carbon atom connecting the imidazole and the 2,3-dimethylphenyl rings. During the N-benzylation reaction, it is crucial to consider the potential impact on this stereocenter. The N-benzylation reaction occurs at the nitrogen atom of the imidazole ring, which is remote from the existing stereocenter. Therefore, the reaction is not expected to affect the configuration of the stereocenter, and the stereochemical integrity of the hydroxymedetomidine precursor should be retained in the final this compound product.
The reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the benzylic carbon. This is a standard SN2 reaction at the benzyl halide, and the stereochemistry of the hydroxymedetomidine molecule remains untouched. However, it is important to note that the imidazole ring itself has two nitrogen atoms, and benzylation could potentially occur at either nitrogen, leading to regioisomers. The specific nitrogen that is benzylated will depend on steric and electronic factors, as well as the reaction conditions. In the case of hydroxymedetomidine, the two nitrogens of the imidazole ring are not equivalent, and therefore, regioselectivity of the benzylation would need to be controlled or the resulting isomers separated.
Influence of Protecting Groups and Catalysts on Benzylation Efficiency
In the synthesis of complex molecules, protecting groups are often employed to prevent unwanted side reactions. For the benzylation of hydroxymedetomidine, the hydroxyl group could potentially react with the benzylating agent. However, due to the higher nucleophilicity of the imidazole nitrogen compared to the hydroxyl oxygen, the N-benzylation is generally favored. In cases where O-benzylation is a competing side reaction, protection of the hydroxyl group may be necessary.
Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), can be beneficial in reactions involving a solid base (like potassium carbonate) and an organic solvent. These catalysts facilitate the transfer of the base into the organic phase, thereby increasing the reaction rate and efficiency of the benzylation process.
Advanced Purification and Isolation Techniques for this compound
The purification of this compound from the reaction mixture is crucial to obtain a compound of high purity. The crude product typically contains unreacted starting materials, the benzylating agent, the base, and any byproducts.
Chromatographic Methodologies for High-Purity Compound Isolation
Column chromatography is a standard and effective method for the purification of this compound. The choice of the stationary phase and the mobile phase is critical for achieving good separation.
| Stationary Phase | Mobile Phase System (Eluent) | Principle of Separation |
| Silica Gel | Hexane/Ethyl Acetate gradient | Polarity |
| Alumina | Dichloromethane/Methanol gradient | Polarity |
| Reversed-phase C18 silica | Acetonitrile/Water gradient | Hydrophobicity |
High-performance liquid chromatography (HPLC) is employed for achieving very high purity (often >99%). allmpus.com Preparative HPLC allows for the isolation of larger quantities of the purified compound. The purity of the final product is typically confirmed by analytical HPLC. allmpus.com
Crystallization Protocols for Enhanced Purity and Yield
Crystallization is a powerful technique for the final purification of this compound, provided it is a crystalline solid. This method relies on the principle that the desired compound will preferentially crystallize from a solution, leaving impurities behind.
The selection of an appropriate solvent system is key to successful crystallization. A good solvent will dissolve the compound at an elevated temperature but will result in low solubility at a lower temperature, thus promoting crystal formation upon cooling.
Potential Solvent Systems for Crystallization:
Ethanol/Water
Ethyl acetate/Hexane
Dichloromethane/Pentane
The yield of the crystallization process can be maximized by optimizing factors such as the cooling rate, concentration of the solution, and agitation.
Yield Optimization and Scalability Research in this compound Synthesis
Optimizing the reaction yield is a critical aspect of synthetic chemistry, particularly for potential large-scale production. For the synthesis of this compound, several factors can be systematically varied to maximize the yield.
| Parameter | Effect on Yield | Optimization Strategy |
| Reaction Temperature | Higher temperatures can increase reaction rates but may also lead to side reactions and decomposition. | The temperature should be carefully controlled and optimized for the specific reagents and solvent used. |
| Reaction Time | Insufficient time leads to incomplete conversion, while prolonged time can result in byproduct formation. | The reaction progress should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time. |
| Stoichiometry of Reagents | The ratio of hydroxymedetomidine, benzylating agent, and base affects the conversion and selectivity. | A slight excess of the benzylating agent and base may be used to drive the reaction to completion. |
For scaling up the synthesis from laboratory to industrial production, several challenges need to be addressed. These include heat transfer in larger reactors, efficient mixing, and the safe handling of reagents. Continuous flow chemistry is an emerging technology that can offer advantages for scalability, providing better control over reaction parameters and potentially leading to higher yields and purity.
Investigation of Alternative Synthetic Routes for this compound and its Precursors
While the direct benzylation of hydroxymedetomidine is the most straightforward approach, alternative synthetic strategies could be explored.
One alternative could involve the synthesis of the N-benzylated imidazole ring first, followed by the construction of the side chain. This would involve a multi-step synthesis starting from simpler precursors. For example, a suitably substituted N-benzyl imidazole derivative could be functionalized and then reacted with a Grignard reagent derived from 1-bromo-2,3-dimethylbenzene to build the final carbon skeleton.
Another approach could be a convergent synthesis where the N-benzylated imidazole moiety and the 1-(2,3-dimethylphenyl)ethanol (B1346038) moiety are synthesized separately and then coupled in a final step.
Pharmacological Research and Receptor Interaction Profiling of N Benzyl Hydroxymedetomidine
Elucidation of Mechanisms of Action at Molecular and Cellular Levels
The mechanism of action for α2-adrenergic agonists like N-Benzyl hydroxymedetomidine is primarily mediated through their interaction with presynaptic and postsynaptic α2-receptors in the central and peripheral nervous systems. patsnap.com
A primary and well-established effect of α2-adrenergic receptor activation is the inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals. nih.govnih.gov This occurs through a negative feedback mechanism. When an agonist such as this compound binds to presynaptic α2-autoreceptors, it initiates an intracellular signaling cascade that leads to the inhibition of voltage-gated calcium channels. The resulting decrease in calcium influx reduces the fusion of synaptic vesicles containing norepinephrine with the neuronal membrane, thereby decreasing its release into the synaptic cleft. wikipedia.org This reduction in sympathetic outflow is responsible for many of the sedative and analgesic effects of this class of drugs. nih.gov
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi. wikipedia.org Upon agonist binding, the Gi protein is activated, leading to the dissociation of its α-subunit. This α-subunit then inhibits the enzyme adenylyl cyclase. nih.gov The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org
A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins. This signaling cascade ultimately leads to the physiological effects associated with α2-adrenergic agonism, such as neuronal hyperpolarization and reduced neurotransmitter release. wikipedia.org
Desensitization and Downregulation of Alpha-2 Adrenergic Receptors
The prolonged or repeated exposure of alpha-2 adrenergic receptors (α2-ARs) to agonists can lead to a gradual attenuation of their responsiveness, a phenomenon known as desensitization. This process is a key regulatory mechanism that prevents overstimulation of the receptor system. Desensitization is often followed by downregulation, which involves a decrease in the total number of receptors available at the cell surface. While specific studies on the desensitization and downregulation effects of this compound on α2-ARs are not available in the current scientific literature, the mechanisms underlying these processes for α2-AR agonists, in general, are well-documented.
Agonist-induced desensitization of α2-ARs is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. Upon agonist binding, the receptor conformation changes, facilitating its phosphorylation by GRKs. This phosphorylation event increases the receptor's affinity for β-arrestins. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its downstream signaling pathways and leading to a diminished cellular response. Subsequently, the β-arrestin-bound receptor may be targeted for internalization into endosomes. Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface, leading to resensitization, or it can be targeted for lysosomal degradation, resulting in downregulation.
Given that this compound is an analogue of medetomidine (B1201911), a potent α2-AR agonist, it is plausible that it would also induce desensitization and downregulation of α2-ARs through similar mechanisms. The extent and kinetics of these processes would likely depend on its specific binding affinity, intrinsic efficacy, and the cellular environment. However, without direct experimental evidence, any discussion on the specific effects of this compound remains speculative.
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Detailed structure-activity relationship (SAR) studies for this compound are not extensively reported in peer-reviewed publications. However, SAR studies of the broader class of medetomidine analogues provide valuable insights into the structural requirements for potent and selective α2-AR activity.
Impact of the N-Benzyl Moiety on Receptor Recognition and Efficacy
The introduction of a benzyl (B1604629) group at the nitrogen atom of the imidazole (B134444) ring in medetomidine analogues can significantly influence their pharmacological properties. The N-benzyl moiety, being a bulky and lipophilic substituent, can affect the compound's affinity for the α2-AR and its intrinsic efficacy. The aromatic ring of the benzyl group can engage in various interactions with the receptor's binding pocket, such as pi-pi stacking or hydrophobic interactions, which may either enhance or diminish binding affinity compared to the parent compound.
Analysis of Stereoisomeric Effects on Pharmacological Activity
The pharmacological activity of many α2-AR agonists is highly stereoselective. For instance, dexmedetomidine (B676), the (S)-enantiomer of medetomidine, is the pharmacologically active isomer, exhibiting significantly higher affinity and efficacy for α2-ARs than its (R)-enantiomer, levomedetomidine. This stereoselectivity arises from the specific three-dimensional arrangement of substituents around the chiral center, which dictates the precise fit of the molecule into the chiral binding pocket of the receptor.
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group and the 2,3-dimethylphenyl group. Therefore, it can exist as a pair of enantiomers. It is highly probable that these enantiomers would display different pharmacological activities at α2-ARs. One enantiomer is expected to have a higher binding affinity and greater efficacy than the other, consistent with the established principles of stereoselectivity in drug-receptor interactions. However, specific studies isolating and characterizing the individual enantiomers of this compound have not been reported.
Exploration of Substituent Effects on the Imidazole and Phenyl Rings for Optimized Activity
The imidazole and phenyl rings are crucial pharmacophoric elements in medetomidine and its analogues. The basic nitrogen atom in the imidazole ring is believed to be protonated at physiological pH, forming a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of the α2-AR.
Substituents on the phenyl ring also play a critical role in determining receptor affinity and selectivity. In medetomidine, the 2,3-dimethyl substitution pattern on the phenyl ring is known to be optimal for high α2-AR affinity. Alterations to the position and nature of these substituents can significantly impact pharmacological activity. For this compound, the 2,3-dimethylphenyl group is retained, suggesting that this optimal substitution pattern is being leveraged. The addition of the hydroxyl group to the benzylic carbon introduces a polar functional group that could potentially form hydrogen bonds with the receptor, further influencing its binding characteristics.
Comparative Pharmacology with Parent Compounds and Related Analogues
Direct comparative pharmacological studies of this compound with its parent compounds, dexmedetomidine and medetomidine, are not available in the scientific literature. Such studies would be essential to fully characterize its pharmacological profile.
Comparison of Receptor Binding and Functional Activity with Dexmedetomidine and Medetomidine
To understand the pharmacological significance of the structural modifications in this compound, a direct comparison of its receptor binding affinity (typically determined by Ki values from radioligand binding assays) and functional activity (measured by parameters such as EC50 and Emax in functional assays) with those of dexmedetomidine and medetomidine would be necessary.
Medetomidine is a racemic mixture of dexmedetomidine and levomedetomidine, with dexmedetomidine being the active enantiomer responsible for the α2-adrenergic effects. Dexmedetomidine is a highly potent and selective α2-AR agonist. It is anticipated that the introduction of the N-benzyl and hydroxyl groups in this compound would alter its binding affinity and functional activity relative to dexmedetomidine. The bulky N-benzyl group might sterically hinder optimal binding, potentially leading to a lower affinity. Conversely, the hydroxyl group could introduce a favorable hydrogen bonding interaction within the receptor's binding site, possibly enhancing affinity. The net effect of these structural changes on receptor binding and functional potency remains to be experimentally determined.
Below is a hypothetical data table illustrating the kind of data that would be required for a meaningful comparison. Please note that the values for this compound are placeholders and not based on experimental data.
| Compound | α2-AR Binding Affinity (Ki, nM) | α2-AR Functional Potency (EC50, nM) |
| Dexmedetomidine | ~1 | ~5 |
| Medetomidine | ~2 | ~10 |
| This compound | Data not available | Data not available |
Analysis of the Specific Contribution of Hydroxylation and N-Benzylation to Pharmacological Profiles
The pharmacological profile of this compound is shaped by two key structural modifications to the medetomidine scaffold: hydroxylation and N-benzylation. Each of these modifications is expected to contribute uniquely to the compound's interaction with biological targets.
Hydroxylation:
Hydroxylation is a common metabolic pathway for many drugs, including the alpha-2 adrenergic agonist dexmedetomidine. This process typically introduces a hydroxyl (-OH) group, which can alter the compound's polarity, solubility, and ability to form hydrogen bonds. In the context of medetomidine analogs, hydroxylation of the benzylic methyl group is a known metabolic step. While this metabolic transformation often leads to inactive metabolites, the presence of a hydroxyl group can also influence receptor binding affinity and selectivity. The introduction of a polar hydroxyl group may decrease the compound's ability to cross the blood-brain barrier, potentially localizing its effects to the periphery. Furthermore, the hydroxyl group could introduce new hydrogen bonding interactions within the receptor binding pocket, which might alter the compound's affinity and efficacy compared to its non-hydroxylated counterpart.
N-Benzylation:
The addition of a benzyl group to a nitrogen atom (N-benzylation) is a significant structural alteration that can profoundly impact a compound's pharmacological properties. The bulky, aromatic benzyl group can introduce steric hindrance that may alter the molecule's preferred conformation for receptor binding. It can also engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with amino acid residues in the receptor's binding site. These interactions can significantly increase the binding affinity for the target receptor. For instance, in the case of phenethylamines, N-benzylation has been shown to dramatically increase affinity for serotonin (B10506) 5-HT2A receptors. The specific nature of the N-benzyl substitution in this compound is anticipated to modulate its affinity and selectivity for adrenergic receptors and potentially introduce interactions with other receptor systems.
Differential Effects Compared to Other N-Benzyl Substituted Compounds
The pharmacological effects of this compound are likely to differ from other classes of N-benzyl substituted compounds due to the unique combination of its core medetomidine structure and its specific substitutions. A comparative analysis with other N-benzyl compounds provides insight into the potential therapeutic applications and receptor interaction profile of this compound.
N-Benzyl Phenethylamines:
N-Benzyl Hydroxypyridone Carboxamides:
This class of compounds has been identified as potent antiviral agents, particularly against human cytomegalovirus (HCMV). Their mechanism of action is distinct from receptor-mediated signaling and involves the inhibition of viral replication. The N-benzyl moiety in these molecules is a key pharmacophoric feature for their antiviral efficacy. Given that the core structure and functional groups of this compound are fundamentally different from these carboxamides, it is unlikely to share their antiviral properties. The pharmacological effects of this compound are predicted to be primarily related to neurotransmitter receptor modulation rather than antimicrobial activity.
N-Benzyl Piperidine Derivatives:
Preclinical Pharmacodynamic and Mechanistic Investigations of N Benzyl Hydroxymedetomidine
In Vivo Pharmacodynamic Studies in Relevant Non-Human Animal Models
There is no available scientific literature detailing the in vivo pharmacodynamic effects of N-Benzyl hydroxymedetomidine in non-human animal models.
Central Nervous System Activity Investigations (e.g., neuronal excitability modulation)
Specific studies investigating the modulation of neuronal excitability or other central nervous system activities by this compound have not been published in the peer-reviewed literature.
Analgesic Pathway Modulation Studies (e.g., central pain perception mechanisms)
There is no available research on the effects of this compound on central pain perception mechanisms or its potential modulation of analgesic pathways.
Cardiovascular System Regulatory Mechanisms (e.g., sympatholytic properties)
Data from studies on the cardiovascular system, including any potential sympatholytic properties of this compound, are not available in the public domain.
Receptor Occupancy and Functional Efficacy Assays in Animal Tissues
Information regarding the receptor binding profile and functional activity of this compound is not present in the available scientific literature.
Quantitative Receptor Occupancy Studies in Animal Brain Regions
No studies have been published that quantify the occupancy of this compound at specific receptors in animal brain regions.
Functional Assays for Agonist Efficacy at Alpha-2 Receptors in Isolated Tissues
There is no published data from functional assays determining the agonist efficacy of this compound at alpha-2 adrenergic receptors in isolated tissues. As a known derivative of medetomidine (B1201911), a potent alpha-2 adrenergic agonist, it is hypothesized that this compound may interact with these receptors, but experimental evidence is lacking. nih.gov
Neuropharmacological Research Avenues for this compound
Given the lack of existing data, the entire field of neuropharmacological investigation for this compound is open for exploration. Future research could systematically unravel its potential therapeutic applications by focusing on several key areas:
Initial Receptor Profiling: The first logical step would be to conduct comprehensive in vitro binding assays to determine the affinity and selectivity of this compound for a wide range of neurotransmitter receptors and transporters. This would include not only the different subtypes of adrenoceptors (α1, α2A, α2B, α2C, β) but also serotonergic, dopaminergic, and imidazoline (B1206853) receptors, to identify its primary and any secondary targets.
Functional Activity Assessment: Following binding studies, in vitro functional assays are crucial to characterize the nature of the interaction with its target receptors. Is this compound an agonist, antagonist, partial agonist, or a biased agonist? Understanding its functional activity is paramount to predicting its physiological effects. For instance, determining its efficacy in G-protein activation or β-arrestin recruitment at α2-adrenoceptors would provide significant insight into its potential for producing desired therapeutic effects with a reduced side-effect profile compared to existing α2-agonists.
In Vivo Behavioral and Physiological Studies: Should in vitro studies reveal a promising profile, a battery of in vivo experiments in animal models would be warranted. These could investigate its potential as:
A Sedative or Anesthetic Adjunct: Assessing its ability to induce sedation and reduce the required doses of general anesthetics.
An Analgesic: Evaluating its efficacy in various models of pain, such as acute thermal, mechanical, and inflammatory pain, as well as chronic neuropathic pain.
An Anxiolytic: Utilizing behavioral paradigms like the elevated plus-maze or light-dark box test to explore its potential for reducing anxiety-like behaviors.
A Neuroprotective Agent: Investigating its effects in models of neurodegenerative diseases or ischemic brain injury, given the role of the adrenergic system in these conditions.
Pharmacokinetic and Biotransformation Studies of N Benzyl Hydroxymedetomidine
Absorption and Distribution Research in Animal Models
Tissue Distribution Profiles in Various Animal Organs
No studies were found that investigated the tissue distribution of N-Benzyl hydroxymedetomidine in animal models.
Blood-Brain Barrier Permeation Dynamics
There is no available research on the ability of this compound to cross the blood-brain barrier.
Metabolic Pathways and Metabolite Identification of this compound
Hepatic Metabolism and Involved Enzyme Systems (e.g., Cytochrome P450 hydroxylation, glucuronidation)
No studies have been published detailing the hepatic metabolism of this compound or the specific cytochrome P450 or UGT enzymes involved in its biotransformation.
Extrahepatic Biotransformation Processes (e.g., renal metabolism, N-methylation, demethylation of related compounds)
Information on any extrahepatic metabolism of this compound is not available.
Identification and Structural Characterization of Major and Minor Metabolites
As no metabolic studies have been conducted, there are no identified major or minor metabolites of this compound.
Excretion Mechanisms and Routes in Animal Systems
The elimination of this compound from the body is a critical aspect of its pharmacokinetic profile. While specific studies exclusively detailing the excretion of this compound are not extensively available, valuable insights can be drawn from research on its parent compound, medetomidine (B1201911). The structural similarities suggest that this compound likely follows comparable excretion pathways, which primarily involve extensive biotransformation followed by renal and fecal elimination of its metabolites.
Research conducted on medetomidine in various animal models, including rats, dogs, and cats, has demonstrated that the primary route of excretion is through the urine. nih.gov Following administration, medetomidine undergoes significant metabolism, and it is the resulting metabolites that are predominantly excreted. nih.gov Studies using tritium-labeled medetomidine have shown that a substantial portion of the administered radioactivity is recovered in the urine within three days, ranging from 28.6% to 74.7% of the total dose across different species. nih.gov
Fecal excretion has also been identified as a route of elimination, though its significance varies among species. In rats, fecal excretion plays a more considerable role compared to dogs and cats. nih.gov This species-specific difference in excretion routes highlights the importance of considering the animal model when evaluating the pharmacokinetic properties of related compounds.
It is crucial to note that negligible amounts of the parent drug, medetomidine, are found in the excreta. nih.gov Instead, the urine contains hydroxylated metabolites and their conjugates. nih.gov This indicates that the elimination of medetomidine, and likely this compound, is heavily reliant on hepatic biotransformation prior to excretion. nih.gov Further analysis of urine has confirmed that it mainly contains metabolites, with less than 5% of medetomidine being excreted unchanged. mdpi.com The metabolic processes, including hydroxylation and subsequent glucuronidation, facilitate the conversion of the lipophilic parent compound into more water-soluble metabolites that can be efficiently eliminated by the kidneys. mdpi.com
Detailed Research Findings from Medetomidine Studies:
Primary Excretion Route: The majority of medetomidine metabolites are excreted via the urinary tract in rats, dogs, and cats. nih.gov
Fecal Excretion: This route is significant in rats, but less so in dogs and cats. nih.gov
Metabolites: Excretion products consist almost entirely of metabolites, primarily hydroxylated forms and their conjugates, with virtually no unchanged parent drug detected. nih.govmdpi.com
Species Variation: The relative importance of urinary versus fecal excretion can differ between animal species. nih.gov
The following interactive data table summarizes the key findings on the excretion of medetomidine in different animal systems, which can serve as a predictive model for the excretion of this compound.
| Animal Model | Primary Excretion Route | Secondary Excretion Route | Form of Excreted Compound | Reference |
| Rat | Urine | Feces (significant) | Metabolites (hydroxylated products and conjugates) | nih.gov |
| Dog | Urine | Feces (minor) | Metabolites (hydroxylated products and conjugates) | nih.gov |
| Cat | Urine | Feces (minor) | Metabolites (hydroxylated products) | nih.gov |
Advanced Analytical Methodologies for N Benzyl Hydroxymedetomidine Research
Development and Validation of High-Resolution Chromatographic Methods
High-resolution chromatography is indispensable for separating, identifying, and quantifying N-Benzyl hydroxymedetomidine and its related impurities. These methods provide the sensitivity and selectivity required for stringent purity control and detailed analysis.
High-Performance Liquid Chromatography (HPLC) Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. The method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For this compound, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
The primary goal of HPLC in this context is to quantify the main compound and detect any impurities, including starting materials, byproducts, or degradation products. The purity is typically determined by measuring the peak area of this compound relative to the total area of all detected peaks. Commercial suppliers of this compound reference standards report high purity levels, often exceeding 99%, as determined by HPLC. allmpus.com This level of purity is crucial for its use as a reference standard in analytical method development and validation. synzeal.com
Key Parameters in HPLC Method Development:
Column: C18 columns are frequently used for their versatility and efficiency in separating a wide range of organic molecules.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is optimized to achieve the best separation.
Detection: UV detection is standard, with the wavelength selected to maximize the absorbance of this compound.
Flow Rate and Temperature: These are adjusted to optimize resolution and analysis time.
Below is a table summarizing reported HPLC purity data for this compound from a supplier.
| Supplier Catalog No. | Reported Purity by HPLC | CAS Number |
|---|---|---|
| ALL-D03435 | 99.46% | 2250243-44-6 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This hybrid technique is invaluable for the definitive identification and precise quantification of this compound, especially in complex matrices.
In a typical LC-MS/MS workflow, the compound is first separated from other components by the LC system. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. For quantification, Selected Reaction Monitoring (SRM) is often used, where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored. This process provides exceptional specificity and allows for very low limits of quantification. nih.gov While specific studies on this compound are not prevalent in the public domain, the methodology is well-established for related compounds like dexmedetomidine (B676), demonstrating its applicability for pharmacokinetic studies and impurity profiling. nih.gov
Chiral Chromatography for Enantiomeric Resolution and Purity Assessment
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. Chiral chromatography is the primary method for achieving this enantiomeric resolution.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving the enantiomers of related compounds like medetomidine (B1201911). nih.gov The development of a robust chiral LC-MS method allows for both the separation and sensitive detection of each enantiomer, which is critical for assessing enantiomeric purity and studying the stereoselective properties of the compound. nih.gov
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of synthesized compounds like this compound and for identifying unknown metabolites or impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation of Synthetic Products and Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
The chemical shifts, splitting patterns, and integration of peaks in an NMR spectrum allow researchers to confirm the connectivity of atoms within the molecule, verifying that the correct product has been synthesized. scielo.br Suppliers of this compound typically provide NMR data as part of the certificate of analysis to confirm its identity and structure. manasalifesciences.com Advanced 2D NMR techniques can further be used to establish complex structural relationships and identify metabolites by comparing their spectra to that of the parent compound.
High-Resolution Mass Spectrometry for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio. This precision allows for the determination of the elemental composition of this compound (C₂₀H₂₂N₂O) with high confidence. clearsynth.com
By comparing the experimentally measured exact mass to the calculated theoretical mass, HRMS can confirm the molecular formula of the compound and its fragments. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, making it an indispensable tool for characterizing new chemical entities, identifying metabolites, and confirming the identity of reference standards. clearsynth.comnih.gov
Impurity Profiling and Reference Standard Development for this compound
This compound is recognized as a significant impurity in the synthesis of medetomidine and its active enantiomer, dexmedetomidine. allmpus.comcleanchemlab.comsaitraders.co.in Its chemical name is 1-(1-Benzyl-1H-imidazol-5-yl)-1-(2,3-dimethylphenyl)ethanol. synzeal.compharmaceresearch.com Due to the stringent purity requirements for active pharmaceutical ingredients (APIs), the development of robust analytical methodologies for profiling and controlling such impurities is critical. This involves the qualification of this compound as a reference standard and the establishment of traceable analytical methods for its quantification.
Qualification as a Reference Standard for Medetomidine and Dexmedetomidine Production and Analysis
The qualification of this compound as a reference standard is a fundamental step in managing its presence in medetomidine and dexmedetomidine. cleanchemlab.com A reference standard is a highly purified compound used as a measurement benchmark in pharmaceutical quality control. synzeal.comsynzeal.com this compound reference standards are utilized in various stages of pharmaceutical research and manufacturing, including product development, quality control (QC), method validation, and stability studies. synzeal.comsynzeal.com
The availability of a well-characterized this compound standard allows analytical chemists to:
Develop and validate analytical methods: It serves as a positive control to confirm the specificity and accuracy of chromatographic methods designed to separate the API from its impurities. cleanchemlab.comsynzeal.comcleanchemlab.com
Perform quality control checks: In commercial production, the standard is used to identify and quantify the level of this specific impurity in batches of medetomidine or dexmedetomidine, ensuring they meet the predefined acceptance criteria. cleanchemlab.comsynzeal.com
Support regulatory filings: Comprehensive characterization data accompanying the reference standard is essential for inclusion in regulatory submissions like Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). cleanchemlab.commanasalifesciences.com
Suppliers provide the reference material with a comprehensive Certificate of Analysis (COA) and detailed analytical data, which confirms its identity and purity, thereby qualifying it for its intended analytical purpose. synzeal.comsimsonpharma.com
| Application Area | Specific Use | Regulatory Relevance |
|---|---|---|
| Analytical Method Development | To establish specificity, linearity, and accuracy of impurity detection methods (e.g., HPLC). cleanchemlab.comsynzeal.com | Ensures analytical procedures are suitable for their intended purpose as per ICH guidelines. |
| Method Validation (AMV) | Used to confirm that the analytical method is robust, reliable, and reproducible. synzeal.comcleanchemlab.com | A regulatory requirement for all analytical methods used in QC. |
| Quality Control (QC) | Routine testing of API and drug product batches to quantify impurity levels. cleanchemlab.comsynzeal.com | Ensures batch-to-batch consistency and compliance with specification limits. |
| Stability Studies | To identify and monitor the formation of this compound as a potential degradant over time. synzeal.comsynzeal.com | Helps establish the shelf-life and appropriate storage conditions for the drug product. |
| Regulatory Submissions (ANDA/DMF) | The characterization data of the reference standard is included in the filing to support the impurity control strategy. cleanchemlab.commanasalifesciences.com | Demonstrates a thorough understanding and control of the API's impurity profile to health authorities. |
Quantitative Analysis and Traceability against Pharmacopeial Standards (USP, EP)
Quantitative analysis of this compound is crucial for controlling its levels in the final drug substance. The establishment of a reference standard is the first step; the next is ensuring its assigned purity value is accurate and traceable to internationally recognized pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). unr.edu.ar Traceability ensures that measurements made at different times or in different laboratories are comparable and reliable. unr.edu.ar
Commercial suppliers of this compound reference standards often state that their products are traceable to USP or EP standards. synzeal.comsynzeal.comsynzeal.com This traceability is established by a chain of comparisons. The supplier's secondary standard is compared against a primary pharmacopeial reference standard, and the relationship is documented with a stated measurement uncertainty. unr.edu.ar
The documentation package provided with the reference standard is critical for demonstrating traceability. manasalifesciences.com It typically includes:
A Certificate of Analysis (COA) specifying the identity and assigned purity of the standard. synzeal.comsimsonpharma.com
High-Performance Liquid Chromatography (HPLC) data showing the purity profile.
Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure. manasalifesciences.com
Other data including Fourier-Transform Infrared Spectroscopy (FT-IR) and thermal analysis (TGA). manasalifesciences.com
This analytical data package allows the end-user to confidently use the standard for quantitative purposes, knowing that the results are aligned with pharmacopeial requirements. synzeal.commanasalifesciences.com
| Analytical Technique | Purpose | Information Provided |
|---|---|---|
| HPLC/UPLC | Purity Assessment & Quantification | Chromatogram showing peak purity, area percentage of the main component and impurities. |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight verification (e.g., [M+H]⁺ ion). manasalifesciences.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structure Elucidation & Identity | Spectrum confirming the precise chemical structure and absence of significant structural impurities. manasalifesciences.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identity Confirmation | Infrared spectrum providing a molecular "fingerprint". manasalifesciences.com |
| Thermogravimetric Analysis (TGA) / Karl Fischer (KF) Titration | Water/Solvent Content | Quantifies residual water or solvents, which is crucial for calculating potency on an anhydrous/ansolvous basis. manasalifesciences.com |
Development of Analytical Methods for Detection in Biological Matrices
The detection and quantification of drug-related impurities in biological matrices (e.g., plasma, urine, tissues) are essential components of preclinical and clinical drug development, particularly for pharmacokinetic and safety assessments. While specific, validated bioanalytical methods for this compound are not extensively detailed in publicly available literature, their development would follow established principles of bioanalysis. grafiati.com
The primary challenge in developing such methods is achieving sufficient sensitivity and selectivity to detect trace amounts of the impurity in a complex biological environment. The process generally involves three key stages: sample preparation, chromatographic separation, and detection.
Sample Preparation: The goal is to isolate the analyte from interfering matrix components like proteins and salts. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically used to separate this compound from the parent drug (medetomidine/dexmedetomidine), its metabolites, and endogenous substances.
Detection: Mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the detection method of choice for bioanalytical studies due to its high sensitivity and specificity. researchgate.net
Any developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. researchgate.net Validation assesses parameters such as accuracy, precision, selectivity, sensitivity (lower limit of quantification), linearity, recovery, and stability of the analyte in the biological matrix. grafiati.comresearchgate.net
| Step | Objective | Common Techniques/Considerations |
|---|---|---|
| 1. Analyte Characterization | Understand the physicochemical properties of this compound. | Solubility, pKa, stability in different pH and temperatures. |
| 2. Method Development | Optimize sample preparation, chromatography, and detection. | SPE for sample cleanup; Reversed-phase HPLC with a suitable mobile phase; LC-MS/MS for detection. researchgate.net |
| 3. Selection of Internal Standard (IS) | To correct for variability during sample processing and analysis. | Ideally, a stable isotope-labeled version of the analyte. |
| 4. Method Validation | Prove the method is reliable and reproducible for its intended use. grafiati.com | Testing for accuracy, precision, selectivity, linearity, stability, and matrix effects as per regulatory guidance. researchgate.net |
| 5. Sample Analysis | Quantify this compound in study samples. | Analysis of calibration standards, quality control samples, and unknown biological samples from preclinical or clinical studies. |
Future Directions and Emerging Research Areas for N Benzyl Hydroxymedetomidine
Rational Design of Novel N-Benzyl Hydroxymedetomidine Analogues for Enhanced Specificity and Potency
The rational design of new chemical entities based on the this compound framework is a primary area for future investigation. The goal is to create analogues with improved affinity and selectivity for specific adrenergic receptor subtypes, particularly the α2-adrenoceptors. Structure-activity relationship (SAR) studies will be central to this effort, focusing on systematic modifications of the parent molecule.
Key modifications could include:
Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring of the benzyl group to probe interactions with the receptor's binding pocket.
Alterations to the Dimethylphenyl Moiety: Modifying the position and nature of the methyl groups on the second phenyl ring to optimize hydrophobic interactions.
Modification of the Hydroxyl Group: Esterification or etherification of the tertiary alcohol to alter physicochemical properties such as lipophilicity and hydrogen bonding capacity.
The synthesis and subsequent pharmacological screening of these novel analogues will provide critical data for building robust SAR models, guiding the development of compounds with superior potency and a more desirable selectivity profile.
Advanced Computational Modeling and Molecular Dynamics Simulations for Drug Design
Computational approaches are indispensable tools for accelerating the drug design process. mdpi.comnih.gov Molecular dynamics (MD) simulations, in particular, can provide profound insights into the dynamic interactions between a ligand and its receptor at an atomic level. mdpi.comnjit.edu
Future research should leverage these techniques for this compound in several ways:
Binding Pose Prediction: Docking studies can predict the most likely binding orientation of this compound within the α2-adrenergic receptor's binding site.
Interaction Analysis: MD simulations can reveal key amino acid residues that form stable interactions with the ligand, highlighting critical hydrogen bonds, and hydrophobic contacts that contribute to binding affinity. mdpi.com
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to computationally predict the binding affinities of newly designed analogues, allowing for the prioritization of synthetic efforts on the most promising candidates.
These computational studies can guide the rational design of new analogues by providing a molecular basis for observed SAR, thereby reducing the time and resources required in the discovery pipeline. nih.gov
Table 1: Computational Approaches in this compound Analogue Design
| Computational Technique | Application in Drug Design | Potential Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and orientation of analogues. | Identification of key interactions within the receptor binding pocket. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-receptor complex. | Elucidation of stable binding conformations and interaction pathways. mdpi.com |
| Free Energy Calculations | Quantitatively predict the binding affinity of novel analogues. | Prioritization of high-affinity compounds for chemical synthesis. |
Exploration of Polypharmacology and Potential Off-Target Interactions of this compound
A comprehensive understanding of a compound's interaction with multiple targets, known as polypharmacology, is crucial for developing safe and effective drugs. While this compound is structurally related to a known α2-adrenergic agonist, its full receptor binding profile remains to be elucidated.
Future research must include extensive screening of this compound and its novel analogues against a broad panel of receptors, ion channels, and enzymes. This will be critical for:
Determining Selectivity: Quantifying the affinity for other adrenergic receptor subtypes (α1, β) as well as non-adrenergic targets like imidazoline (B1206853) and serotonin (B10506) receptors.
Identifying Potential Off-Target Effects: Uncovering unintended interactions that could lead to side effects or provide opportunities for drug repurposing.
Building a Comprehensive Pharmacological Profile: Creating a detailed map of the compound's biological activities to better predict its physiological effects.
This exploration will be vital for assessing the therapeutic potential and safety profile of any new analogues derived from the this compound scaffold.
Development of Advanced Delivery Systems for Preclinical Research Applications
The physicochemical properties of this compound, such as its solubility and stability, may present challenges for in vivo studies. Advanced drug delivery systems offer a means to overcome these limitations in preclinical research settings.
Potential areas for development include:
Nanoparticle-Based Systems: Encapsulating the compound in polymeric or lipid-based nanoparticles could enhance its solubility, protect it from premature degradation, and potentially allow for targeted delivery to specific tissues. nih.gov
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins can improve the aqueous solubility and stability of hydrophobic molecules. nih.gov
Topical or Localized Formulations: For specific research applications, developing hydrogels or films for localized delivery could provide sustained release and minimize systemic exposure.
These advanced formulations can facilitate more reliable and reproducible preclinical studies by ensuring consistent bioavailability and exposure of the target tissues to the compound.
Role of this compound in Chemical Biology Tools and Probes for Receptor Studies
The this compound structure can be adapted to create sophisticated chemical biology tools for studying adrenergic receptors. These probes are invaluable for investigating receptor structure, function, and localization.
A significant future direction is the development of photoaffinity labels. wikipedia.org This involves modifying the this compound molecule to include a photoreactive group, such as an azide (B81097) or diazirine. wikipedia.orgnih.gov Upon exposure to UV light, this modified ligand would form a permanent, covalent bond with the receptor it is bound to. nih.gov Such probes would enable:
Receptor Identification: Irreversible labeling allows for the isolation and identification of receptor proteins from complex biological samples. nih.gov
Binding Site Mapping: Analysis of the covalently labeled receptor can identify the specific amino acid residues that constitute the ligand-binding pocket.
Visualization of Receptor Distribution: Attaching a fluorescent tag to the probe could allow for the visualization of receptor localization and trafficking within cells and tissues.
The creation of such chemical tools derived from this compound would provide powerful new ways to explore the fundamental biology of adrenergic signaling.
Investigations into Prodrug Strategies for this compound
Prodrug strategies involve chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties. nih.gov The parent drug is then released in vivo through enzymatic or chemical cleavage. For this compound, the tertiary hydroxyl group is an ideal handle for prodrug development.
Future research could explore the synthesis of various prodrugs, such as:
Esters: Converting the hydroxyl group into an ester could enhance membrane permeability and oral bioavailability.
Carbonates and Carbamates: These linkages can be designed to have varying rates of hydrolysis, allowing for control over the rate and duration of drug release.
Phosphate (B84403) Esters: The addition of a phosphate group can dramatically increase aqueous solubility, making the compound suitable for intravenous formulations.
Investigating these prodrug approaches could significantly enhance the "drug-like" properties of this compound, potentially improving its utility in preclinical models by optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Q & A
Q. What are the recommended synthetic routes for N-Benzyl hydroxymedetomidine, and how can purity be validated?
this compound can be synthesized via palladium-catalyzed α-arylation, leveraging debenzylation-alkylation protocols to attach small rings to aromatic cores . Critical steps include catalytic hydrogenolysis (e.g., Pd/C with H₂) and post-synthetic derivatization using anhydrides to stabilize intermediates. Purity assessment requires HPLC (e.g., reverse-phase C18 columns) combined with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and rule out byproducts. Reference standards (e.g., CAS 2250242-52-3) should be used for calibration .
Q. What handling and storage protocols are essential for maintaining this compound stability?
Due to its sensitivity to degradation, store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid prolonged storage; reassess stability via accelerated aging studies (e.g., thermal stress at 40°C/75% RH) and monitor degradation using TLC or HPLC . Safety protocols mandate fume hood use, PPE (gloves, goggles), and disposal via certified hazardous waste systems compliant with local regulations .
Advanced Research Questions
Q. How do structural modifications of the N-benzyl group influence target binding, such as in antiviral or acetylcholinesterase inhibition studies?
The N-benzyl moiety’s π-stacking interactions (e.g., with F9HA2/Y119HA2 in influenza H1N1 hemagglutinin) and salt bridges (e.g., protonated nitrogen with E120HA2) critically enhance binding affinity . In acetylcholinesterase inhibitors, the N-benzyl pyridinium hybrid design enables dual binding site engagement, as shown in 4-isochromanone hybrids . Computational docking (e.g., molecular dynamics simulations) and mutagenesis (e.g., HA1-S326V resistance mapping) are key to validating structure-activity relationships (SAR) .
Q. What biocatalytic strategies resolve enantiomeric impurities in this compound derivatives?
Kinetic resolution using butyrylcholinesterase (BChE) selectively hydrolyzes (R)-enantiomers of N-benzyl-protected esters. Post-resolution, catalytic transfer hydrogenation (10% Pd-C with ammonium formate) removes N-benzyl groups without racemization . Chiral HPLC (e.g., Chiralpak columns) or polarimetry validates enantiopurity (>99% ee) .
Q. How can researchers reconcile contradictory stability data under varying experimental conditions (e.g., pH, solvent systems)?
Stability studies should employ forced degradation assays (acid/base hydrolysis, oxidative stress) paired with UPLC-QTOF to identify degradation products. For example, N-benzyl azetidines undergo unexpected N-methylation during hydrogenolysis in MeOH, requiring solvent optimization (e.g., switching to THF/acetic acid) . Data contradictions are resolved via multivariate analysis (e.g., DOE frameworks) to isolate critical factors like solvent polarity or trace metal catalysts .
Methodological Considerations
- SAR Studies : Use cryo-EM or X-ray crystallography to map binding pockets (e.g., HA2 stem in H1N1) and guide rational design .
- Analytical Workflows : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) for unambiguous structural confirmation .
- Safety Compliance : Regularly update SDS sheets and conduct hazard assessments per OSHA guidelines, especially for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
